3-Chloro-4-(2-pyridinylamino)hydratropic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-pyridinylamino)hydratropic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-pyridinylamino)hydratropic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in derivatives with different functional groups .
Scientific Research Applications
3-Chloro-4-(2-pyridinylamino)hydratropic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-pyridinylamino)hydratropic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4-(2-pyridinylamino)hydratropic acid include:
- 3-Chloro-4-hydroxyphenylacetic acid
- 2-Aminopyridine
- 3-Amino-2-chloro-4-methylpyridine
Uniqueness
This compound is unique due to its specific chemical structure, which combines a chlorinated aromatic ring with a pyridinylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
83528-38-5 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-[3-chloro-4-(pyridin-2-ylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(14(18)19)10-5-6-12(11(15)8-10)17-13-4-2-3-7-16-13/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
HNWBRCVCEQYNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)NC2=CC=CC=N2)Cl)C(=O)O |
Origin of Product |
United States |
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